molecular formula C21H13ClN2OS3 B4758600 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

Cat. No.: B4758600
M. Wt: 441.0 g/mol
InChI Key: FMDLVZUWUFDOQJ-UHFFFAOYSA-N
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Description

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is a specialized chemical hybrid designed for advanced research applications. This molecule features a phenothiazine core, a scaffold widely recognized in medicinal chemistry for its diverse biological interactions, which is further functionalized with a benzothiazole-thioacetyl moiety. The structural attributes of this compound suggest its potential utility in several research domains. The chlorinated phenothiazine component is a structure often investigated for its affinity to neurological targets, indicating that this hybrid could be a candidate for studies focused on the central nervous system. Furthermore, the incorporation of the benzothiazole unit, a privileged structure in drug discovery known for its varied pharmacological activities, may lend this compound to research in enzymology and cellular signaling pathways. Specifically, its mechanism of action is hypothesized to involve interaction with specific ATP-binding sites or allosteric regulatory pockets, given that related phenothiazine and benzothiazole derivatives have been explored as inhibitors for targets such as BACE-1, soluble epoxide hydrolase, and various kinases. Researchers may find this compound valuable as a novel chemical probe for investigating these and other complex biological processes, including protein-protein interactions and inhibitor structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-chlorophenothiazin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2OS3/c22-13-9-10-19-16(11-13)24(15-6-2-4-8-18(15)27-19)20(25)12-26-21-23-14-5-1-3-7-17(14)28-21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDLVZUWUFDOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Structural and Crystallographic Comparisons

Compound C2 Substituent N10 Substituent Crystal System Space Group V (ų) Biological Activity (TCID₅₀, µg)
10-[(1,3-Benzothiazol-2-ylthio)acetyl]-2-Cl-10H-phenothiazine Cl Benzothiazole-thioacetyl - - - Not reported
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine H 4-Nitrophenyl-ethynyl Triclinic P1 781.4 -
1-(10H-Phenothiazin-2-yl)ethanone H Acetyl Monoclinic P2₁/c 1593.7 -
10-[4-(Phthalimido)butyl]-2-Cl-10H-phenothiazine Cl 4-Phthalimidobutyl - - - 31.3

Pharmacological and Chemical Properties

  • Antitumor Activity : The chlorine at C2 may reduce potency compared to CF₃ derivatives, but the benzothiazole-thioacetyl group could enhance selectivity for tumor cell targets through sulfur-mediated interactions .
  • Conformational Analysis: Phenothiazine derivatives often adopt a boat conformation in the thiazine ring, with substituents influencing dihedral angles and packing efficiency .

Biological Activity

10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is a compound that combines the structural features of phenothiazine and benzothiazole, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H13ClN2OS3. It has a complex structure that contributes to its biological properties. The presence of the benzothiazole moiety is particularly significant due to its known interactions with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of phenothiazine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A comparative study indicated that the compound exhibits significant activity against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1450

Anticancer Activity

Research has indicated that phenothiazine derivatives possess anticancer properties. A recent study highlighted that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The proposed mechanism of action for the anticancer activity involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, the compound may inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival. Additionally, it has been observed to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Efficacy Against Cancer Cell Lines

In a laboratory setting, researchers tested the efficacy of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values reported at approximately 25 µM for MCF-7 and 30 µM for A549 cells .

Case Study 2: Antimicrobial Testing

A separate study focused on assessing the antimicrobial effectiveness against clinical isolates of bacteria. The compound was tested using disk diffusion methods and demonstrated significant inhibition against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine?

Answer:
The synthesis typically involves a multi-step approach:

Core Phenothiazine Functionalization : Start with 2-chloro-10H-phenothiazine. Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Thioether Linkage Formation : React the acetylated intermediate with 1,3-benzothiazole-2-thiol under nucleophilic substitution conditions. Potassium carbonate (K₂CO₃) in acetone or DMF is often used to deprotonate the thiol, facilitating the reaction .

Purification : Recrystallization (e.g., using DMF/water) or column chromatography (silica gel with ethyl acetate/hexane) ensures product purity .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the acetyl group’s carbonyl carbon appears at ~200 ppm in ¹³C NMR .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S vibrations at ~600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles (e.g., C-S-C in thioether linkage), and torsional strain in the phenothiazine core .

Advanced: How can crystallographic disorder in this compound’s structure be resolved during refinement?

Answer:

  • SHELX-Based Refinement : Use SHELXL to apply geometric restraints (e.g., bond distances/angles from similar structures) and constraints (e.g., rigid-body refinement) .
  • Electron Density Analysis : Identify disordered regions (e.g., flexible benzothiazole-thio moiety) via residual density maps. Model alternative conformations with occupancy factors .
  • Validation Tools : Check R-factors, ADP (atomic displacement parameter) consistency, and the Fit index in programs like PLATON to ensure model accuracy .

Advanced: How do substituents at the C2 position (e.g., Cl vs. CF₃) influence biological activity in phenothiazine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Chlorine (Cl) : Enhances lipophilicity, improving membrane permeability. In anti-tumor assays, 2-Cl derivatives show TCID₅₀ values ~62.5 µg/mL, likely due to enhanced DNA intercalation .
    • Trifluoromethyl (CF₃) : Increases electron-withdrawing effects, altering redox potentials. CF₃-substituted analogs may exhibit stronger enzyme inhibition (e.g., trypanothione reductase) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, such as π-π stacking between benzothiazole and aromatic residues .

Advanced: How should researchers address contradictions in bioactivity data across structurally similar analogs?

Answer:

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to minimize variability .
  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates. For example, TCID₅₀ discrepancies in anti-tumor assays may arise from differences in cell viability protocols .
  • Orthogonal Validation : Confirm activity trends using alternative assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .

Basic: What are the key considerations for optimizing reaction yields during synthesis?

Answer:

  • Catalyst Selection : Lewis acids (AlCl₃) improve electrophilic acylation efficiency. For thioether formation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates .
  • Temperature Control : Maintain reflux conditions (~78°C in acetone) for nucleophilic substitutions to avoid side reactions (e.g., oxidation of thiols) .
  • Workup Strategies : Quench reactions with ice-water to precipitate crude product, followed by solvent extraction (ethyl acetate) to isolate intermediates .

Advanced: What strategies are effective for characterizing non-covalent interactions (e.g., π-stacking) in this compound?

Answer:

  • Single-Crystal XRD : Analyze intermolecular contacts (e.g., centroid-centroid distances <3.8 Å indicate π-π interactions) .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C-H⋯S vs. S⋯S contacts) using CrystalExplorer .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions linked to molecular packing .

Advanced: How can researchers mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., Friedel-Crafts acylation) .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.